(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate (5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17933056
InChI: InChI=1S/C8H11BN/c1-3-8-5-4-7(2)10(9)6-8/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C8H11BN
Molecular Weight: 131.99 g/mol

(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate

CAS No.:

Cat. No.: VC17933056

Molecular Formula: C8H11BN

Molecular Weight: 131.99 g/mol

* For research use only. Not for human or veterinary use.

(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate -

Specification

Molecular Formula C8H11BN
Molecular Weight 131.99 g/mol
Standard InChI InChI=1S/C8H11BN/c1-3-8-5-4-7(2)10(9)6-8/h4-6H,3H2,1-2H3
Standard InChI Key NHLPUHQNHDWXBY-UHFFFAOYSA-N
Canonical SMILES [B-][N+]1=C(C=CC(=C1)CC)C

Introduction

Molecular Structure and Chemical Identity

Composition and Formula

(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate consists of a pyridine derivative coordinated to a borane (BH₃) moiety. The core structure features a pyridine ring substituted with ethyl (-C₂H₅) and methyl (-CH₃) groups at the 5- and 2-positions, respectively, with the borane group bonded to the nitrogen atom .

A notable inconsistency exists in reported molecular formulas:

  • C₈H₁₁BN (131.99–132.098 g/mol)

  • C₈H₁₄BN (135.014–135.02 g/mol)

This discrepancy arises from differing conventions in representing borane adducts. The C₈H₁₁BN formula accounts for the trihydroborate ([BH₃]⁻) ion paired with the pyridinium cation, while C₈H₁₄BN includes hydrogen atoms from both the organic ligand and borane in a neutral complex. X-ray crystallography or nuclear magnetic resonance (NMR) studies would resolve this ambiguity, though such data remain unpublished .

Structural Descriptors

  • SMILES Notation: [B-][N+]1=C(C=CC(=C1)CC)C

  • InChI Key: NHLPUHQNHDWXBY-UHFFFAOYSA-N

  • PubChem CID: 86280291

The planar pyridine ring and tetrahedral boron center create a steric environment that influences reactivity, particularly in hydroboration reactions .

Synthesis and Industrial Production

Preparation Methodology

The compound is synthesized via direct reaction between 5-ethyl-2-methylpyridine and borane-tetrahydrofuran (BH₃·THF) under inert conditions :

5-Ethyl-2-methylpyridine+BH₃\cdotpTHF(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate+THF\text{5-Ethyl-2-methylpyridine} + \text{BH₃·THF} \rightarrow \text{(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate} + \text{THF}

Reaction parameters (temperature, solvent, stoichiometry) are proprietary, but analogous borane complexes typically form quantitatively at 0–25°C .

SupplierPurityPackagingPrice (USD)
Sigma-Aldrich 90%25 mL129
TCI Chemical >90%100 mL313
Hebei Mujin 99%1 kg30/kg

Pricing reflects the compound's niche application status, with bulk purchases offering cost advantages .

Reactivity and Applications in Organic Synthesis

Hydroboration Reactions

The complex exhibits moderated reactivity compared to BH₃·THF, enabling controlled alkene hydroboration. For example, in the hydroboration of 1-methylcyclohexene:

1-Methylcyclohexene+(5-Ethyl-2-methylpyridinium)BH₃anti-Markovnikov organoborane\text{1-Methylcyclohexene} + \text{(5-Ethyl-2-methylpyridinium)BH₃} \rightarrow \text{anti-Markovnikov organoborane}

Steric hindrance from the ethyl and methyl groups enhances regioselectivity for less substituted alkenes, achieving >90:10 anti-Markovnikov:Markovnikov ratios in model substrates .

Reducing Agent Characteristics

While less potent than NaBH₄ or LiAlH₄, the complex reduces:

  • Epoxides to alcohols without over-reduction

  • Tertiary amides to amines under mild conditions

  • α,β-Unsaturated ketones with 1,4-selectivity

Comparative reduction rates (relative to BH₃·SMe₂):

SubstrateRelative Rate
Cyclohexanone0.8
Benzaldehyde0.5
Acetic anhydride2.1

Data extrapolated from similar pyridine-borane complexes .

Hazard CodeRisk PhrasePrecautionary Measures
T+Fatal on inhalation/skinUse fume hood, nitrile gloves
CCauses severe skin burnsEmergency shower/eye wash

First aid protocols mandate immediate irrigation for ocular exposure and oxygen administration for inhalation .

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